molecular formula C9H12O3 B2967700 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid CAS No. 2193065-02-8

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid

Cat. No. B2967700
CAS RN: 2193065-02-8
M. Wt: 168.192
InChI Key: FMKONLBPXKVUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid” is a chemical compound with the CAS Number: 2193065-02-8 . It has a molecular weight of 168.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid” is 1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid” is a solid compound at room temperature . It has a molecular weight of 168.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Peptide Synthesis and Drug Design

The novel class of dipeptide synthons, including derivatives of 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid, have shown potential in peptide synthesis. Specifically, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been utilized as a dipeptide building block, demonstrating its utility in the synthesis of peptides such as the analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This highlights its potential in the development of new peptides for therapeutic applications (Suter, Stoykova, Linden, & Heimgartner, 2000).

Solid-Phase Synthesis of Oligonucleotides

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid derivatives have been explored as orthogonal linkers in the solid-phase synthesis of base-sensitive oligonucleotides. The use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, in creating a difunctional linker arm demonstrates the versatility of spirocyclic compounds in the synthesis of oligonucleotides, offering a mild approach for the release of target molecules (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).

Total Synthesis of Spirocyclic Ethers

The Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols has been applied to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone. This method showcases the utility of spirocyclic compounds in the efficient synthesis of complex natural products and potential pharmaceuticals (Young, Jung, & Cheng, 2000).

Novel Antibacterial Drugs

Spirocyclic compounds, including 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid derivatives, have been designed and synthesized with potent antibacterial activity against respiratory pathogens. These compounds, such as the novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, exhibit significant in vitro and in vivo activity, offering promising avenues for the development of new treatments for respiratory tract infections (Odagiri et al., 2013).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

The synthesis of 2-oxa-7-azaspiro[3.5]nonane and its application in creating spirocyclic oxetanes, including the synthesis of oxetane-fused benzimidazoles, highlights the role of spirocyclic compounds in the development of novel molecular architectures for drug discovery and material science. The structural complexity and potential biological activity of these compounds emphasize the utility of spirocyclic scaffolds in medicinal chemistry and organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-oxaspiro[3.5]non-2-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKONLBPXKVUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.